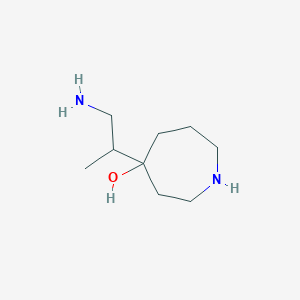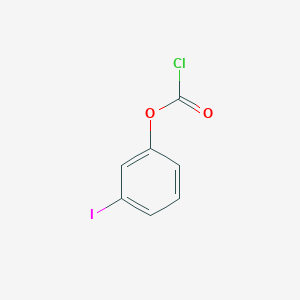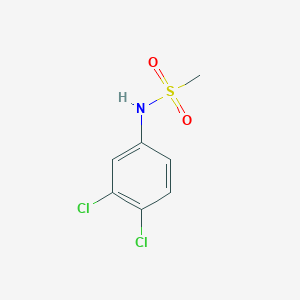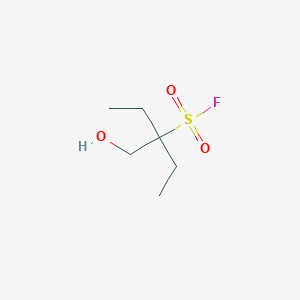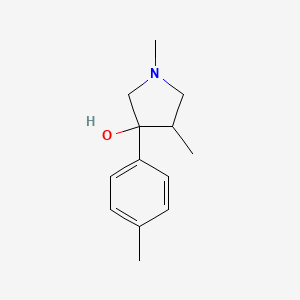![molecular formula C15H19BrO B13206474 3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[310]hexane is a complex organic compound with the molecular formula C15H19BrO It is characterized by a bicyclic structure, which includes a benzyl ether and a bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the bicyclic core.
Bromomethylation: The final step involves the bromomethylation of the compound, typically using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the above synthetic routes with optimizations for yield and purity. This could include continuous flow reactions and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the bicyclic core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: Products include the de-brominated bicyclic compound.
Applications De Recherche Scientifique
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of complex molecules with potential therapeutic properties.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biological Studies: It is used to investigate the interactions of bicyclic compounds with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane depends on its application:
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane
- 3-[(Benzyloxy)methyl]-3-(iodomethyl)bicyclo[3.1.0]hexane
- 3-[(Benzyloxy)methyl]-3-(hydroxymethyl)bicyclo[3.1.0]hexane
Uniqueness
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications.
Propriétés
Formule moléculaire |
C15H19BrO |
|---|---|
Poids moléculaire |
295.21 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-(phenylmethoxymethyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H19BrO/c16-10-15(7-13-6-14(13)8-15)11-17-9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Clé InChI |
JGLCFZQEWGOHAA-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CC(C2)(COCC3=CC=CC=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


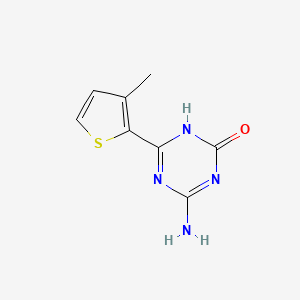


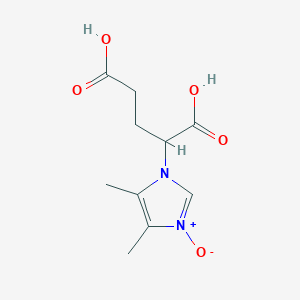
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
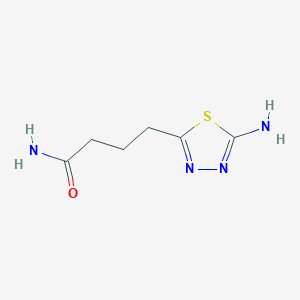
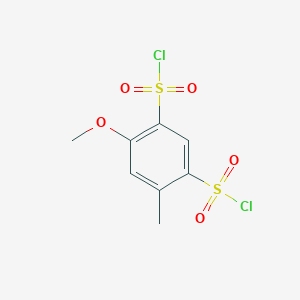
![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)

